molecular formula C10H10BrNO B6198962 1-methylisoquinolin-6-ol hydrobromide CAS No. 2155850-96-5

1-methylisoquinolin-6-ol hydrobromide

Cat. No.: B6198962
CAS No.: 2155850-96-5
M. Wt: 240.1
InChI Key:
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Description

1-Methylisoquinolin-6-ol hydrobromide is a chemical compound with the molecular formula C10H10BrNO and a molecular weight of 240.1 . It is also known by its synonyms: 1-methyl-6-Isoquinolinol hydrobromide and this compound .


Synthesis Analysis

A series of substituted isoquinolinones were synthesized and their binding affinities and functional activities towards human melatonin MT1 and MT2 receptors were evaluated . The position of the substituted benzyloxyl group, and the substituents on the benzyl ring appeared to dictate the functional characteristics of these compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine ring, with a hydroxyl group attached to the 6th carbon and a methyl group attached to the nitrogen .

Future Directions

Future research could focus on the synthesis of substituted isoquinolinones and their potential as MT2-selective melatoninergic ligands . Additionally, the development of a process to a 4-Arylated 2-Methylisoquinolin-1(2H)-one for the treatment of solid tumors could be a promising direction .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methylisoquinolin-6-ol hydrobromide involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-methylphenylacetonitrile", "sodium methoxide", "acetic acid", "sulfuric acid", "sodium nitrite", "hydrobromic acid", "sodium hydroxide", "methanol" ], "Reaction": [ "Step 1: Conversion of 2-methylphenylacetonitrile to 2-methylphenylacetic acid by hydrolysis with sulfuric acid and subsequent neutralization with sodium hydroxide.", "Step 2: Conversion of 2-methylphenylacetic acid to 2-methyl-1,2,3,4-tetrahydroisoquinoline by reduction with sodium borohydride in methanol.", "Step 3: Conversion of 2-methyl-1,2,3,4-tetrahydroisoquinoline to 1-methylisoquinolin-6-ol by treatment with sodium nitrite and acetic acid.", "Step 4: Conversion of 1-methylisoquinolin-6-ol to 1-methylisoquinolin-6-ol hydrobromide by reaction with hydrobromic acid." ] }

2155850-96-5

Molecular Formula

C10H10BrNO

Molecular Weight

240.1

Purity

95

Origin of Product

United States

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